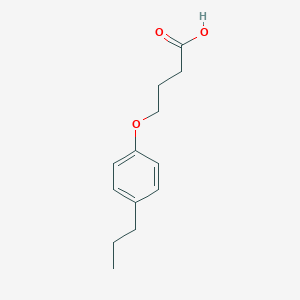
4-(4-propylphenoxy)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-propylphenoxy)butanoic acid, also known as PBPA, is a chemical compound that has been widely studied for its potential applications in scientific research. PBPA is a derivative of phenoxybutyric acid, which is a class of compounds that have been shown to have a variety of physiological effects, including anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of 4-(4-propylphenoxy)butanoic Acid is not well understood, but it is thought to involve the modulation of cellular signaling pathways. 4-(4-propylphenoxy)butanoic Acid has been shown to inhibit the activity of several enzymes involved in cellular signaling, including protein kinase C and mitogen-activated protein kinase. Additionally, 4-(4-propylphenoxy)butanoic Acid has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel.
Biochemical and Physiological Effects:
4-(4-propylphenoxy)butanoic Acid has been shown to have a variety of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective properties. In cancer cells, 4-(4-propylphenoxy)butanoic Acid has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In inflammatory cells, 4-(4-propylphenoxy)butanoic Acid has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurons, 4-(4-propylphenoxy)butanoic Acid has been shown to modulate neurotransmitter release and synaptic plasticity, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-propylphenoxy)butanoic Acid in lab experiments is its relatively low toxicity and high solubility in water. Additionally, 4-(4-propylphenoxy)butanoic Acid is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using 4-(4-propylphenoxy)butanoic Acid in lab experiments is its limited solubility in organic solvents, which may limit its use in certain experimental protocols.
Orientations Futures
There are several potential future directions for research on 4-(4-propylphenoxy)butanoic Acid, including its potential applications in drug development and its role in cellular signaling pathways. One possible direction is the development of 4-(4-propylphenoxy)butanoic Acid derivatives with improved pharmacological properties, such as increased potency or selectivity. Additionally, further research is needed to elucidate the mechanism of action of 4-(4-propylphenoxy)butanoic Acid and its role in cellular signaling pathways, which may have implications for the treatment of a variety of diseases.
Méthodes De Synthèse
4-(4-propylphenoxy)butanoic Acid can be synthesized using a variety of methods, including the reaction of 4-bromobutanoic acid with 4-propylphenol in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-(4-propylphenoxy)butanoic Acid, which can be purified using standard techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-(4-propylphenoxy)butanoic Acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 4-(4-propylphenoxy)butanoic Acid has been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. In neuroscience, 4-(4-propylphenoxy)butanoic Acid has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity. In immunology, 4-(4-propylphenoxy)butanoic Acid has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propriétés
Nom du produit |
4-(4-propylphenoxy)butanoic Acid |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-(4-propylphenoxy)butanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-4-11-6-8-12(9-7-11)16-10-3-5-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15) |
Clé InChI |
QWIOTFVIEZSCNR-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OCCCC(=O)O |
SMILES canonique |
CCCC1=CC=C(C=C1)OCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B254236.png)
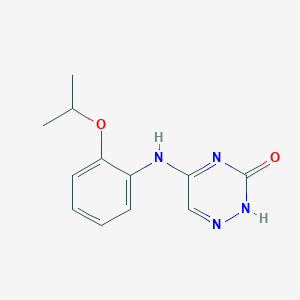
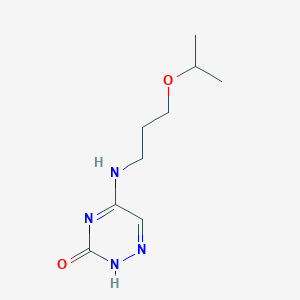
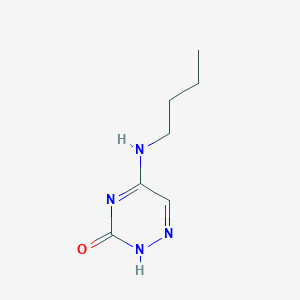
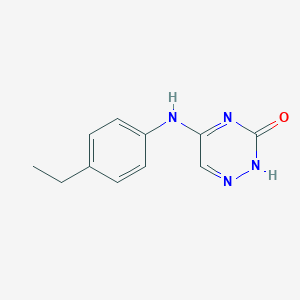
![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)